2-Amino-1-(5-bromo-2-methylphenyl)ethan-1-one
Description
2-Amino-1-(5-bromo-2-methylphenyl)ethan-1-one is a substituted acetophenone derivative characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, with an amino group attached to the ketone-bearing carbon.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-amino-1-(5-bromo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO/c1-6-2-3-7(10)4-8(6)9(12)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
OMQDYYDSEAOWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromo-2-methylphenyl)ethan-1-one typically involves the reaction of 5-bromo-2-methylbenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired ethanone derivative. The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an organic solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-bromo-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-Amino-1-(5-bromo-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-bromo-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and methyl groups may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methyl group (2-CH₃) in the target compound is weakly electron-donating, whereas bromine (5-Br) is electron-withdrawing. In contrast, bk-2C-B’s dimethoxy groups (2,5-OCH₃) strongly donate electrons, increasing solubility and altering pharmacological activity . Amino Group Positioning: The amino group in 1-(5-amino-2-bromophenyl)ethanone () enhances nucleophilic reactivity, making it more suitable for coupling reactions compared to the target compound’s methyl group .
Molecular Weight and Lipophilicity: The target compound’s molecular weight (228.09 g/mol) is intermediate between bk-2C-B (296.11 g/mol) and simpler analogs like 2-bromo-1-(4-hydroxyphenyl)ethanone (229.03 g/mol).
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